molecular formula C20H13N3O3 B15008857 3-(3-nitrophenyl)-2-phenylquinazolin-4(3H)-one

3-(3-nitrophenyl)-2-phenylquinazolin-4(3H)-one

Cat. No.: B15008857
M. Wt: 343.3 g/mol
InChI Key: UELBBTJQUAXHNQ-UHFFFAOYSA-N
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Description

3-(3-nitrophenyl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a nitrophenyl group and a phenyl group attached to the quinazolinone core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitrophenyl)-2-phenylquinazolin-4(3H)-one typically involves the condensation of 3-nitrobenzaldehyde with 2-aminobenzophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-nitrophenyl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: The phenyl groups can be oxidized under strong oxidative conditions, such as with potassium permanganate or chromium trioxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 3-(3-aminophenyl)-2-phenylquinazolin-4(3H)-one.

    Oxidation: Various oxidized derivatives depending on the specific conditions.

    Substitution: Substituted quinazolinone derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-nitrophenyl)-2-phenylquinazolin-4(3H)-one is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl and phenyl groups may play a role in binding to these targets and modulating their activity. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-nitrophenyl)-2-phenylquinazolin-4(3H)-one
  • 3-(3-nitrophenyl)-2-methylquinazolin-4(3H)-one
  • 3-(3-nitrophenyl)-2-phenylquinazolin-4(1H)-one

Uniqueness

3-(3-nitrophenyl)-2-phenylquinazolin-4(3H)-one is unique due to the specific arrangement of the nitrophenyl and phenyl groups on the quinazolinone core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H13N3O3

Molecular Weight

343.3 g/mol

IUPAC Name

3-(3-nitrophenyl)-2-phenylquinazolin-4-one

InChI

InChI=1S/C20H13N3O3/c24-20-17-11-4-5-12-18(17)21-19(14-7-2-1-3-8-14)22(20)15-9-6-10-16(13-15)23(25)26/h1-13H

InChI Key

UELBBTJQUAXHNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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